![molecular formula C8H5NO4S B3342227 Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate CAS No. 1379334-58-3](/img/structure/B3342227.png)
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Overview
Description
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate, also known as MTOC, is a heterocyclic compound that has been studied extensively in scientific research. Its unique chemical structure and properties make it a valuable tool in the field of medicinal chemistry and drug discovery.
Scientific Research Applications
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has also been studied for its potential as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is not fully understood, but it is believed to involve inhibition of various enzymes and signaling pathways. Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to exhibit anti-cancer effects, inhibiting the growth and proliferation of various cancer cell lines. Additionally, Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been shown to exhibit anti-microbial effects against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is its unique chemical structure, which allows for the development of novel analogs and derivatives with potentially improved properties. However, one limitation of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate. One area of interest is the development of novel analogs and derivatives with improved properties. Another area of interest is the exploration of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate's potential as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully elucidate the mechanism of action of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate and its potential applications in various disease states.
properties
IUPAC Name |
methyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c1-12-8(11)6-9-4-2-3-14-5(4)7(10)13-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXGWLIBANUIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=O)O1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856414 | |
Record name | Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate | |
CAS RN |
1379334-58-3 | |
Record name | Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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